Erbium(III) selenate octahydrate
Description
Erbium(III) selenate octahydrate (Er₂(SeO₄)₃·8H₂O) is a rare-earth selenate compound characterized by its octahydrate crystalline structure. Selenates, like sulfates, form hydrated structures due to the strong affinity of lanthanide ions for oxygenated ligands. This compound is expected to exhibit pink crystalline morphology, typical of erbium-containing compounds, and may find applications in optical materials, catalysis, or specialized ceramics .
Properties
Molecular Formula |
Er2H16O20Se3 |
|---|---|
Molecular Weight |
907.5 g/mol |
IUPAC Name |
erbium(3+);triselenate;octahydrate |
InChI |
InChI=1S/2Er.3H2O4Se.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 |
InChI Key |
XXAGZLDPUWOOJR-UHFFFAOYSA-H |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Er+3].[Er+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Erbium(III) selenate octahydrate can be synthesized by dissolving erbium oxide (Er₂O₃) in selenic acid (H₂SeO₄) under controlled conditions. The reaction is as follows: [ \text{Er}_2\text{O}_3 + 3 \text{H}_2\text{SeO}_4 + 5 \text{H}_2\text{O} \rightarrow \text{Er}_2(\text{SeO}_4)_3·8\text{H}_2\text{O} ] The resulting solution is then crystallized to obtain monoclinic this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, concentration, and pH to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Erbium(III) selenate octahydrate undergoes several types of chemical reactions, including:
Dehydration: Heating the compound leads to the loss of water molecules, resulting in the formation of anhydrous erbium(III) selenate.
Thermal Decomposition: Continuous heating of the anhydrous form results in the formation of erbium selenite and eventually erbium(III) oxide.
Common Reagents and Conditions:
Dehydration: Typically performed by heating the compound at temperatures around 100°C.
Thermal Decomposition: Requires higher temperatures, often exceeding 300°C.
Major Products:
Dehydration: Anhydrous erbium(III) selenate.
Thermal Decomposition: Erbium selenite and erbium(III) oxide.
Scientific Research Applications
Synthesis and Properties
Erbium(III) selenate octahydrate can be synthesized by dissolving erbium oxide in selenic acid, followed by crystallization from the solution:This compound exists in both hydrated and anhydrous forms, with the octahydrate being particularly relevant for various applications due to its stability in aqueous solutions .
Optical Applications
1. Fiber Optics:
this compound is utilized in the production of erbium-doped fiber amplifiers (EDFAs), which are critical for long-distance optical communication. The erbium ions enhance signal strength by amplifying light signals traveling through optical fibers. This technology is essential for telecommunications and internet data transmission .
2. Laser Technology:
The unique optical properties of erbium ions allow their incorporation into laser systems, particularly in medical applications such as dermatology and dentistry. Erbium lasers are effective for skin resurfacing and cosmetic procedures due to their ability to precisely ablate tissue with minimal thermal damage . The specific wavelength emitted by erbium lasers (around 2940 nm) is highly absorbed by water, making it suitable for procedures involving soft tissues .
Materials Science Applications
1. Glass Coloring:
this compound is employed as a colorant in glass manufacturing. Its distinct pink color enhances aesthetic appeal in products like jewelry and sunglasses. The incorporation of erbium compounds into glass matrices not only provides coloration but also improves infrared absorption properties .
2. Alloying Agent:
In metallurgy, erbium is added to alloys to improve their workability and reduce hardness. For example, erbium-nickel alloys are noted for their high specific heat capacity at low temperatures, making them useful in cryogenic applications .
Nuclear Technology Applications
This compound plays a role in nuclear technology as a neutron-absorbing material. Its use in control rods enhances the safety of nuclear reactors by regulating neutron flux and preventing excessive reactions within the reactor core . This application underscores the importance of rare earth elements in energy production and safety technologies.
Case Study 1: Optical Fiber Communication
A study demonstrated that incorporating erbium-doped fibers significantly increased the transmission distance of optical signals without loss, showcasing the efficiency of erbium in modern telecommunications .
Case Study 2: Medical Laser Treatments
Clinical trials have shown that patients undergoing laser treatments with erbium-doped lasers experienced reduced recovery times and fewer side effects compared to traditional methods. This highlights the effectiveness of erbium's unique properties in medical applications .
Mechanism of Action
The mechanism by which erbium(III) selenate octahydrate exerts its effects is primarily related to its ability to interact with light and other electromagnetic radiation. The erbium ions (Er³⁺) in the compound can absorb and emit light at specific wavelengths, making it useful in various optical applications. The molecular targets and pathways involved in its action are still under investigation, but its unique electronic structure plays a crucial role .
Comparison with Similar Compounds
Structural and Compositional Comparison
Table 1: Molecular and Crystallographic Properties
| Compound | Formula | Molecular Weight (g/mol) | Hydration State | CAS Number |
|---|---|---|---|---|
| Erbium(III) selenate octahydrate* | Er₂(SeO₄)₃·8H₂O | ~1,050 (estimated) | Octahydrate | Not Available |
| Erbium(III) sulfate octahydrate | Er₂(SO₄)₃·8H₂O | 766.82 | Octahydrate | 10031-52-4 |
| Dysprosium(III) sulfate octahydrate | Dy₂(SO₄)₃·8H₂O | 757.31 | Octahydrate | 10031-50-2 |
| Ytterbium(III) sulfate octahydrate | Yb₂(SO₄)₃·8H₂O | 778.29 | Octahydrate | 10034-98-7 |
| Neodymium selenate octahydrate | Nd₂(SeO₄)₃·8H₂O | ~948 (reported) | Octahydrate | Not Available |
Key Observations :
- Lanthanide selenates and sulfates share similar octahydrate frameworks, with selenates having higher molecular weights due to the larger selenate (SeO₄²⁻) anion compared to sulfate (SO₄²⁻).
- Erbium(III) sulfate octahydrate is well-documented with a density of 3.217 g/cm³ and melting point of 400°C, suggesting that the selenate analog may exhibit comparable thermal stability .
Solubility and Physical Properties
Table 2: Solubility in Water (20°C)
| Compound | Solubility (g/100g H₂O) | Notes |
|---|---|---|
| Erbium(III) sulfate octahydrate | 16.00 | Higher than Dy/Eu analogs |
| Dysprosium(III) sulfate octahydrate | 13.79 (anhydrous) | Lower hydration stability |
| Europium(III) sulfate octahydrate | 2.56 | Markedly less soluble |
| Ytterbium(III) sulfate octahydrate | Data unavailable | Likely similar to Er/Dy |
Key Observations :
- Erbium(III) sulfate octahydrate exhibits higher solubility than europium analogs, possibly due to differences in ionic radii and lattice energy .
Biological Activity
Erbium(III) selenate octahydrate, with the chemical formula , is an inorganic compound that belongs to the class of rare earth selenates. While its primary applications are in materials science and optics, understanding its biological activity is crucial for assessing its potential impacts on health and the environment.
This compound can be synthesized by dissolving erbium oxide in selenic acid, followed by crystallization from aqueous solutions. The reaction can be represented as follows:
This compound typically crystallizes in a monoclinic structure, exhibiting properties that may influence its biological interactions.
Toxicological Assessments
The toxicity of rare earth elements (REEs), including erbium compounds, has been a subject of investigation. While direct studies on this compound are scarce, general findings indicate that REEs can exhibit low toxicity at certain concentrations. For instance, studies have shown that chronic exposure to some REEs does not significantly affect growth or blood parameters in animal models . However, the specific effects of this compound require further exploration.
Case Study: Selenium Compounds and Platelet Function
A notable investigation into selenium's effects on blood platelets revealed that sodium selenite significantly reduced platelet activation markers . This points to a potential mechanism through which selenium-containing compounds could exert protective cardiovascular effects. Although erbium(III) selenate's specific role was not assessed, its selenium content suggests it may share similar biological activities.
Comparative Analysis of Erbium Compounds
Table 1 summarizes various studies on the biological activities of different erbium compounds:
Q & A
Basic Research Questions
Q. How can researchers synthesize Erbium(III) selenate octahydrate with high purity, and what analytical techniques validate its composition?
- Methodological Answer : Synthesis typically involves reacting erbium oxide (Er₂O₃) with selenic acid (H₂SeO₄) under controlled stoichiometric conditions. Post-crystallization, purity is assessed via inductively coupled plasma optical emission spectroscopy (ICP-OES) to confirm Er³⁺ and SeO₄²⁻ ratios. X-ray diffraction (XRD) identifies crystal structure, while thermogravimetric analysis (TGA) verifies hydration states by mass loss at 100–200°C (dehydration) and 400–600°C (sulfate decomposition) .
Q. What experimental protocols ensure accurate solubility measurements of this compound in aqueous systems?
- Methodological Answer : Solubility is determined via gravimetric analysis: dissolve known masses in deionized water at fixed temperatures (e.g., 25°C, 50°C), filter undissolved solids, and evaporate the filtrate to calculate solubility (g/100 mL). Note that selenates often exhibit retrograde solubility (decreasing solubility with temperature increases), as observed in cerium(III) sulfate and ytterbium selenate . Replicate trials and ionic strength adjustments (e.g., using NaNO₃) account for activity coefficient variations.
Q. How can researchers characterize the ligand field effects in this compound using spectroscopic methods?
- Methodological Answer : UV-Vis-NIR spectroscopy identifies f-f transitions of Er³⁺ ions (e.g., ⁴I₁₅/₂ → ⁴F₇/₂ at ~520 nm). Crystal field splitting parameters are derived from absorption peak positions. For symmetry analysis, compare results with isostructural compounds (e.g., ytterbium selenate octahydrate, which has tetragonal symmetry) . Raman or IR spectroscopy further resolves SeO₄²⁻ vibrational modes to confirm ligand coordination.
Advanced Research Questions
Q. What strategies resolve contradictions in magnetic susceptibility data for this compound?
- Methodological Answer : Magnetic measurements (e.g., SQUID magnetometry) may show deviations from Curie-Weiss behavior due to crystal field interactions or antiferromagnetic coupling. To resolve discrepancies:
- Perform temperature-dependent susceptibility (χ vs. T) studies (90–300 K) and fit data using the Curie-Weiss law: χ = C/(T − θ), where θ is the Weiss constant.
- Model ligand field effects via Hamiltonian matrices for tetragonal symmetry, as demonstrated for ytterbium selenate octahydrate .
- Cross-validate with neutron diffraction to locate magnetic moments within the crystal lattice.
Q. How does the crystal field symmetry of this compound influence its optical and magnetic properties?
- Methodological Answer : The ligand field symmetry (e.g., tetragonal vs. cubic) splits Er³⁺ energy levels, altering transition probabilities and magnetic anisotropy. To probe this:
- Use single-crystal XRD to determine site symmetry (e.g., Er³⁺ coordination geometry).
- Compare experimental magnetic moments (μ_eff) with theoretical values from Hund’s rules. Deviations suggest strong crystal field quenching.
- Apply Judd-Ofelt theory to correlate optical absorption intensities with ligand field parameters .
Q. What experimental designs minimize hydration state variability during thermal analysis of this compound?
- Methodological Answer : Hydration stability is sensitive to heating rates and atmospheric humidity. Use:
- Controlled-rate TGA (1–2°C/min) under inert gas (N₂/Ar) to suppress oxidative decomposition.
- Dynamic vapor sorption (DVS) to quantify hygroscopicity and hydration reversibility.
- Pair with powder XRD at incremental temperatures to track phase transitions (e.g., loss of H₂O at 120°C vs. sulfate decomposition at 600°C) .
Q. How can researchers address inconsistencies in trace rare-earth impurity profiles across this compound batches?
- Methodological Answer : Impurities (e.g., Dy³⁺, Ho³⁺) arise from raw material cross-contamination. Mitigate via:
- High-resolution ICP-MS to quantify trace elements (detection limits <1 ppm).
- Ion-exchange chromatography for pre-synthesis purification of Er₂O₃.
- Statistical process control (SPC) during synthesis to monitor impurity trends .
Methodological Notes for Reproducibility
- Data Collection : Maintain detailed records of synthesis conditions (pH, temperature), instrumental parameters (e.g., XRD scan rates), and environmental controls (humidity) .
- Error Analysis : Report standard deviations for solubility/magnetic measurements and include raw data in supplementary materials for peer validation .
- Cross-Disciplinary Validation : Collaborate with computational chemists to correlate experimental findings with density functional theory (DFT) models of ligand field effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
